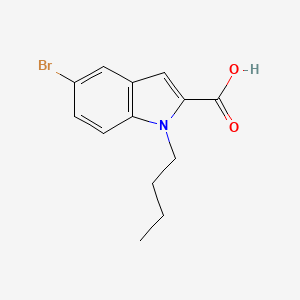
5-Bromo-1-butylindole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-1-butylindole-2-carboxylic acid, also known as BRBIC, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the family of indole carboxylic acids, which are known for their diverse biological activities. In
科学的研究の応用
5-Bromo-1-butylindole-2-carboxylic acid has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, this compound has been shown to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitters, such as dopamine and serotonin, which may have implications for the treatment of neurological disorders such as Parkinson's disease and depression. In cancer research, this compound has been shown to inhibit the growth of certain cancer cell lines, making it a potential candidate for the development of new cancer therapies.
作用機序
The exact mechanism of action of 5-Bromo-1-butylindole-2-carboxylic acid is not fully understood, but it is believed to act on multiple targets within the body. In the case of its anti-inflammatory and analgesic properties, this compound is thought to inhibit the production of certain inflammatory mediators, such as prostaglandins and leukotrienes. In the case of its effects on neurotransmitters, this compound is thought to modulate the activity of certain receptors, such as dopamine D2 receptors and serotonin 5-HT1A receptors. In the case of its effects on cancer cells, this compound is thought to inhibit the activity of certain enzymes and signaling pathways that are involved in cell growth and proliferation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects in various in vitro and in vivo models. In addition to its anti-inflammatory and analgesic properties, this compound has been shown to exhibit antioxidant activity, which may have implications for the treatment of oxidative stress-related diseases. This compound has also been shown to modulate the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and nitric oxide synthase (NOS), which are involved in the production of inflammatory mediators. In terms of its effects on neurotransmitters, this compound has been shown to increase dopamine and serotonin levels in certain brain regions, which may have implications for the treatment of neurological disorders. Finally, in terms of its effects on cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death) in certain cancer cell lines.
実験室実験の利点と制限
One advantage of using 5-Bromo-1-butylindole-2-carboxylic acid in lab experiments is its relatively low cost and easy availability. Additionally, this compound has been shown to exhibit a wide range of biological activities, making it a versatile tool for researchers studying various disease states. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other compounds that exhibit similar activities. Additionally, the exact mechanism of action of this compound is not fully understood, which may make it difficult to interpret certain experimental results.
将来の方向性
There are several future directions for research on 5-Bromo-1-butylindole-2-carboxylic acid. One area of interest is the development of more potent derivatives of this compound that exhibit similar activities. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its effects on various disease states. Finally, there is a need for more in vivo studies to determine the efficacy and safety of this compound as a potential therapeutic agent.
合成法
The synthesis of 5-Bromo-1-butylindole-2-carboxylic acid involves the reaction of 5-bromoindole-2-carboxylic acid with butylamine. The reaction is typically carried out in the presence of a catalyst, such as N,N'-dicyclohexylcarbodiimide (DCC), and a base, such as triethylamine (TEA). The resulting product is a white solid that can be purified by recrystallization.
特性
IUPAC Name |
5-bromo-1-butylindole-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c1-2-3-6-15-11-5-4-10(14)7-9(11)8-12(15)13(16)17/h4-5,7-8H,2-3,6H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPYWDMPUGKFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)Br)C=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

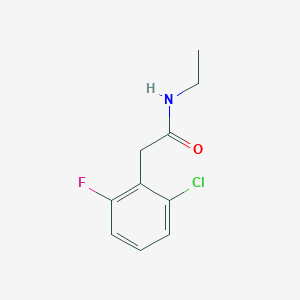
![3-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B7647061.png)
![3-amino-N-[5-(furan-2-yl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B7647080.png)
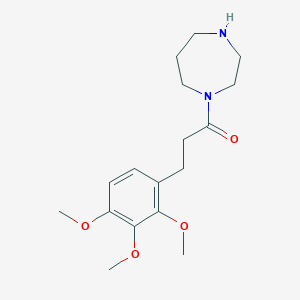
![6-[4-(2-Methoxybenzoyl)piperazin-1-yl]pyridine-2-carboxylic acid](/img/structure/B7647087.png)
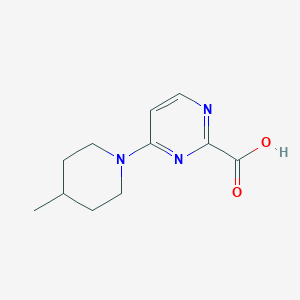
![Methyl 2-[3-(2,2,2-trifluoroethylamino)piperidin-1-yl]acetate](/img/structure/B7647102.png)
![2-[3-(2,2,2-Trifluoroethylamino)piperidin-1-yl]acetonitrile](/img/structure/B7647110.png)
![1-[3-(Benzylamino)piperidin-1-yl]ethanone](/img/structure/B7647113.png)
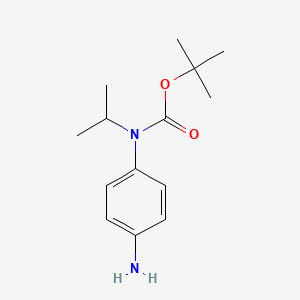
![6-[4-(Cyclopropanecarbonyl)piperazin-1-yl]pyridine-3-carboxylic acid](/img/structure/B7647126.png)


![4-[2-(4-Chloropyrazol-1-yl)ethyl]piperidine](/img/structure/B7647157.png)